4-Bromoquinolin-6-ol
Overview
Description
4-Bromoquinolin-6-ol, also known as 6-Bromo-4-hydroxyquinoline, is a heterocyclic aromatic organic compound. It consists of a quinoline ring system substituted with a bromine atom at the 4-position and a hydroxyl group at the 6-position.
Mechanism of Action
Target of Action
Quinoline derivatives have been found to have a variety of applications in medicinal and synthetic organic chemistry , suggesting that 4-Bromoquinolin-6-ol may interact with multiple targets.
Mode of Action
It’s worth noting that quinoline derivatives have been used in the synthesis of bioactive compounds . The bromine atom in this compound could potentially enhance the compound’s reactivity, allowing it to interact with its targets in unique ways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.3, which could influence its distribution and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoquinolin-6-ol can be achieved through various methods. One common approach involves the bromination of quinolin-6-ol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Another method involves the Chan–Lam coupling reaction, where commercially available 6-bromoquinolin-4-ol is reacted with different types of aryl boronic acids in the presence of a copper catalyst (Cu(OAc)2) and various solvents (protic, aprotic, and mixed solvents).
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Chan–Lam coupling, to form new C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling: Aryl boronic acids, copper catalysts, and solvents like methanol or dimethylformamide.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinone derivatives.
Coupling: Functionalized phenoxy quinolines.
Scientific Research Applications
4-Bromoquinolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its antibacterial and antiviral properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Biological Studies: Used in studies to understand the interaction of quinoline derivatives with biological targets.
Industrial Chemistry: Employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Quinolin-6-ol: Lacks the bromine substitution, making it less effective in certain applications.
4-Chloroquinolin-6-ol: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
6-Bromoquinoline: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
4-Bromoquinolin-6-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-bromoquinolin-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWVVXINHILXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659414 | |
Record name | 4-Bromoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876491-87-1 | |
Record name | 4-Bromoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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